Methyl 4-(1,3-dioxoisoindol-2-yl)benzoate
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Overview
Description
Methyl 4-(1,3-dioxoisoindol-2-yl)benzoate, with the chemical formula C17H13NO5, is a compound that combines an isoindoline ring system with a benzoate moiety. The structure consists of a methyl ester group attached to the benzoate ring, which in turn is linked to the isoindoline ring through an oxygen atom .
Preparation Methods
Synthetic Routes:
Several synthetic routes lead to the formation of Methyl 4-(1,3-dioxoisoindol-2-yl)benzoate. One common approach involves the reaction of 4-hydroxybenzoic acid with 1,3-dioxoisoindoline in the presence of a suitable coupling agent (e.g., DCC or EDC) to form the desired ester linkage. The reaction typically occurs under mild conditions and yields the target compound.
Industrial Production:
While industrial-scale production methods are not widely documented, the compound can be synthesized using the same principles as in the laboratory setting. Optimization for large-scale production would involve process engineering and cost considerations.
Chemical Reactions Analysis
Methyl 4-(1,3-dioxoisoindol-2-yl)benzoate participates in various chemical reactions:
Esterification: The initial synthesis involves esterification of the carboxylic acid group with methanol.
Hydrolysis: The compound can undergo hydrolysis to regenerate the carboxylic acid.
Substitution Reactions: Substituents on the aromatic rings can be modified via electrophilic aromatic substitution reactions.
Reduction: Reduction of the carbonyl group in the isoindoline ring may occur.
Oxidation: Oxidation of the benzoate ring can lead to various products.
Common reagents include acids, bases, and catalysts specific to each reaction type.
Scientific Research Applications
Methyl 4-(1,3-dioxoisoindol-2-yl)benzoate finds applications in:
Organic Synthesis: As a building block for more complex molecules.
Medicinal Chemistry: Potential drug candidates due to its structural features.
Photophysical Studies: Investigation of its optical properties.
Mechanism of Action
The exact mechanism by which Methyl 4-(1,3-dioxoisoindol-2-yl)benzoate exerts its effects remains an active area of research. It may interact with specific molecular targets or pathways, influencing cellular processes.
Properties
Molecular Formula |
C16H11NO4 |
---|---|
Molecular Weight |
281.26 g/mol |
IUPAC Name |
methyl 4-(1,3-dioxoisoindol-2-yl)benzoate |
InChI |
InChI=1S/C16H11NO4/c1-21-16(20)10-6-8-11(9-7-10)17-14(18)12-4-2-3-5-13(12)15(17)19/h2-9H,1H3 |
InChI Key |
GNCUINLLIWKLBB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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